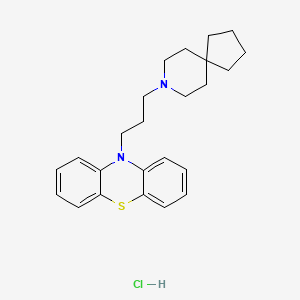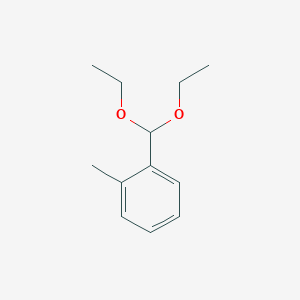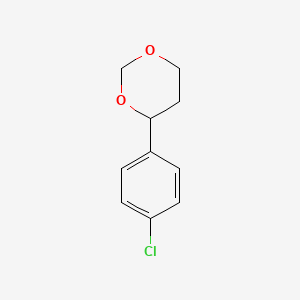
Iridium--lanthanum (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium–lanthanum (2/1) is a compound formed by the combination of iridium and lanthanum in a 2:1 ratio. This compound is of significant interest due to its unique properties, which include superconductivity and catalytic activity. Iridium, a transition metal, is known for its high density and corrosion resistance, while lanthanum, a rare earth metal, is recognized for its high electropositivity and ability to form stable compounds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of iridium–lanthanum (2/1) can be achieved through various methods. One common approach involves the hydrothermal synthesis process. In this method, lanthanum nitrate and sodium hydroxide are mixed and heated in a Teflon-lined pressure vessel. Iridium chloride is then added to the solution, and the mixture is further heated to form the compound .
Industrial Production Methods: Industrial production of iridium–lanthanum (2/1) typically involves high-temperature solid-state reactions. The raw materials, iridium and lanthanum oxides, are mixed in the desired stoichiometric ratio and heated in a furnace at temperatures exceeding 1000°C. This process ensures the formation of a homogeneous compound with the desired properties .
化学反応の分析
Types of Reactions: Iridium–lanthanum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of both iridium and lanthanum.
Common Reagents and Conditions: Common reagents used in reactions involving iridium–lanthanum (2/1) include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as elevated temperatures and pressures, to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving iridium–lanthanum (2/1) depend on the specific reagents and conditions used. For example, oxidation reactions may produce iridium and lanthanum oxides, while reduction reactions may yield metallic iridium and lanthanum .
科学的研究の応用
Iridium–lanthanum (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes. In biology and medicine, the compound’s catalytic activity is exploited in the development of diagnostic tools and therapeutic agents . Additionally, its superconducting properties make it valuable in the field of materials science, where it is used to develop advanced materials for electronic and magnetic applications .
作用機序
The mechanism of action of iridium–lanthanum (2/1) is primarily based on its ability to interact with other molecules through its unique electronic structure. The compound’s iridium component can facilitate electron transfer reactions, while the lanthanum component can stabilize the resulting intermediates. This dual functionality allows iridium–lanthanum (2/1) to act as an effective catalyst in various chemical reactions .
類似化合物との比較
Similar Compounds: Similar compounds to iridium–lanthanum (2/1) include other lanthanide-iridium compounds, such as lanthanum-iridium (3/1) and lanthanum-iridium (1/1). These compounds share similar properties but differ in their stoichiometric ratios and specific applications .
Uniqueness: Iridium–lanthanum (2/1) is unique due to its specific ratio of iridium to lanthanum, which imparts distinct electronic and catalytic properties. This compound’s ability to exhibit superconductivity and high catalytic activity makes it particularly valuable in scientific research and industrial applications .
特性
CAS番号 |
12030-63-6 |
|---|---|
分子式 |
Ir2La |
分子量 |
523.34 g/mol |
IUPAC名 |
iridium;lanthanum |
InChI |
InChI=1S/2Ir.La |
InChIキー |
RPHWNLNDKUYDRE-UHFFFAOYSA-N |
正規SMILES |
[La].[Ir].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)




![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)



